AR-12 hydrochloride

PDK1 inhibitor kinase assay celecoxib derivative

Researchers requiring a PDK1 inhibitor without COX-2 off-target effects should procure AR-12 hydrochloride. Unlike celecoxib, it completely lacks COX-2 inhibition (IC50 >100 µM), ensuring clean pathway interrogation. It offers 2-fold greater potency (IC50 5 µM) over OSU-02067 and uniquely induces ER stress. With established oral bioavailability, Phase I clinical data, and broad-spectrum antimicrobial MICs (2-4 µg/mL), this compound is the preferred tool for translational oncology and host-targeted anti-infective studies where class-level interchangeability fails.

Molecular Formula C26H20ClF3N4O
Molecular Weight 496.9 g/mol
CAS No. 1471979-81-3
Cat. No. B13150791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-12 hydrochloride
CAS1471979-81-3
Molecular FormulaC26H20ClF3N4O
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F.Cl
InChIInChI=1S/C26H19F3N4O.ClH/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22;/h1-14H,15,30H2,(H,31,34);1H
InChIKeyIMZZYMJAWYNHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR-12 Hydrochloride (CAS 1471979-81-3): Procurement-Ready Overview for PDK1-Targeted Anticancer and Antimicrobial Research


AR-12 hydrochloride (also known as OSU-03012) is the hydrochloride salt form of a celecoxib-derived, orally bioavailable small-molecule inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1) [1]. As an ATP-competitive inhibitor of PDK1 with a reported IC₅₀ of 5 µM in cell-free kinase assays, AR-12 disrupts the PI3K/Akt signaling axis critical for tumor cell proliferation and survival [2]. Critically, unlike its parent compound celecoxib, AR-12 does not inhibit cyclooxygenase-2 (COX-2), thereby avoiding the gastrointestinal and cardiovascular toxicities associated with chronic COX-2 inhibition while retaining potent anticancer and broad-spectrum antimicrobial activities [3].

Why Celecoxib Derivatives or Generic PDK1 Inhibitors Cannot Substitute for AR-12 Hydrochloride in Procurement


Procurement decisions for PDK1-targeted agents cannot rely on class-level interchangeability due to critical divergence in target selectivity, functional activity, and validated in vivo pharmacology. AR-12 hydrochloride is distinguished from celecoxib by its complete lack of COX-2 inhibition [1], eliminating off-target anti-inflammatory effects that confound experimental interpretation. Furthermore, AR-12 demonstrates 2-fold greater potency against recombinant PDK1 compared to its direct structural analog OSU-02067 (IC₅₀ 5 µM vs. 9 µM) , and exhibits a fundamentally distinct biological mechanism involving endoplasmic reticulum stress induction and chaperone protein dysregulation rather than canonical PDK1 inhibition alone [2]. This unique polypharmacology underlies AR-12's demonstrated activity against drug-resistant infectious agents and its clinical progression to Phase I evaluation in advanced solid tumors—differentiation that cannot be replicated by alternative PDK1 inhibitors or celecoxib analogs lacking this specific substitution pattern.

AR-12 Hydrochloride Procurement Evidence: Head-to-Head Quantitative Differentiation from Celecoxib and Related Analogs


PDK1 Inhibitory Potency: AR-12 vs. Direct Analog OSU-02067

In a direct comparative analysis within the same celecoxib-derived chemical series, AR-12 (OSU-03012) exhibited a 2-fold increase in PDK1 inhibitory potency relative to the structurally optimized lead compound OSU-02067 [1]. Both compounds were evaluated under identical cell-free recombinant PDK1 assay conditions, with AR-12 achieving an IC₅₀ of 5 µM compared to 9 µM for OSU-02067 . This quantitative advantage is attributed to the optimized phenanthrene substitution at the 5-position of the pyrazole core, which enhances ATP-binding pocket occupancy.

PDK1 inhibitor kinase assay celecoxib derivative

Anticancer Growth Inhibition: AR-12 vs. Parent Compound Celecoxib

AR-12 demonstrates markedly superior anticancer activity compared to its parent compound celecoxib while being devoid of COX-2 inhibitory activity. In prostate cancer PC-3 cells, AR-12 induced apoptotic cell death with an IC₅₀ of 5 µM, whereas celecoxib required concentrations of 50 µM to achieve comparable growth suppression [1]. Across a panel of tumor cell lines, AR-12 consistently achieves complete growth inhibition at 3-5 µM, representing a 10- to 15-fold potency advantage over celecoxib, which typically exhibits IC₅₀ values in the 35-65 µM range [2]. Notably, AR-12 does not inhibit COX-2 at concentrations up to 100 µM, confirming that its anticancer effects are mechanistically independent of the prostaglandin synthesis pathway targeted by celecoxib .

cancer cell proliferation apoptosis COX-2 independent

Broad-Spectrum Antifungal Activity and Synergy: AR-12 vs. Fluconazole Against Resistant Isolates

AR-12 exhibits fungicidal activity against clinically relevant fungal pathogens, including azole- and echinocandin-resistant Candida isolates, with MIC values ranging from 2-4 µg/mL [1]. This represents a novel mechanism of action via inhibition of fungal acetyl-CoA synthetase, an enzyme essential for fungal metabolism but distinct from the ergosterol biosynthesis pathway targeted by azole antifungals such as fluconazole [2]. Critically, subinhibitory concentrations of AR-12 increase the susceptibility of fluconazole-resistant Candida isolates to fluconazole, demonstrating synergistic potential against drug-refractory infections. In a murine model of cryptococcosis, AR-12 significantly enhanced the in vivo efficacy of fluconazole, improving fungal clearance [3].

antifungal drug-resistant Candida acetyl-CoA synthetase

In Vivo Antitumor Efficacy: AR-12 Oral Dosing in Head and Neck Squamous Cell Carcinoma Xenograft

AR-12 demonstrates statistically significant in vivo antitumor efficacy following oral administration in a head and neck squamous cell carcinoma (HNSCC) xenograft model. Athymic nude mice bearing established UMSCC-1 tumor nodules were randomized to receive vehicle control or AR-12 at 100 mg/kg daily by oral gavage for 28 days. At study termination (Day 28), AR-12-treated mice exhibited markedly reduced tumor volumes compared to vehicle controls (p < 0.0001) [1]. This in vivo efficacy is accompanied by pharmacodynamic evidence of target engagement, as AR-12 treatment reduced phosphorylated Akt levels and cyclin D1 expression in tumor lysates, confirming PI3K/Akt pathway inhibition in the therapeutic setting [2].

xenograft oral bioavailability HNSCC

Clinical Translation: AR-12 Phase I Pharmacokinetics and Recommended Dosing in Advanced Solid Tumors

AR-12 is one of the few celecoxib-derived PDK1 inhibitors to have completed a first-in-human Phase I clinical trial in patients with advanced solid tumors, establishing human safety, tolerability, and pharmacokinetic parameters [1]. In this dose-escalation study (NCT00978523), 35 patients received AR-12 orally at doses ranging from 100-3200 mg once daily (QD) and 800-1600 mg twice daily (BID). The recommended Phase II dose was established at 800 mg BID based on safety and tolerability [2]. Pharmacodynamic analysis in platelet-rich plasma demonstrated partial GSK3β inhibition, confirming Akt-pathway modulation at clinically achievable exposures. However, Cₘₐₓ exhibited high inter-patient variability attributed to formulation-dependent absorption limitations, providing clear guidance for reformulation efforts in subsequent development [3].

Phase I clinical trial pharmacokinetics solid tumors

Optimal Procurement Scenarios for AR-12 Hydrochloride in Academic and Industrial Research


Mechanistic Studies of PI3K/Akt Pathway Inhibition Without COX-2 Confounding

Researchers investigating PDK1-dependent Akt signaling in cancer models require a tool compound that cleanly inhibits PDK1 without the COX-2 inhibitory activity of celecoxib. AR-12 hydrochloride meets this requirement, as validated by its 2-fold greater PDK1 potency over OSU-02067 and its complete lack of COX-2 inhibition at concentrations exceeding 100 µM [1]. This selectivity profile enables unambiguous interpretation of pathway-specific effects in cell-based assays and in vivo models.

In Vivo Xenograft Studies Requiring Orally Bioavailable PDK1 Inhibitor

For oncology researchers conducting murine xenograft studies, AR-12 offers demonstrated oral bioavailability with sustained plasma levels (~2 µg/mL over 24 hours at 80 mg/kg) and statistically significant tumor growth inhibition in HNSCC models at 100 mg/kg daily oral dosing (p < 0.0001 vs. vehicle at Day 28) [1]. The established oral dosing regimen and PK parameters facilitate reproducible in vivo experimental design.

Antimicrobial Research Targeting Drug-Resistant Fungal or Viral Pathogens

AR-12's unique mechanism of action via acetyl-CoA synthetase inhibition in fungi and PI3K/Akt pathway modulation in viral infections [1] makes it valuable for researchers studying host-targeted antimicrobial strategies. Its consistent MIC of 2-4 µg/mL against azole- and echinocandin-resistant Candida isolates [2] and IC₅₀ < 2 µM against Zika virus strains [3] position AR-12 as a tool for investigating broad-spectrum antimicrobial approaches orthogonal to conventional anti-infective mechanisms.

Translational Research Leveraging Clinical Pharmacokinetic Data

Investigators designing translational studies benefit from AR-12's established Phase I clinical data, including the recommended Phase II dose of 800 mg BID . This clinical validation enables correlation of preclinical efficacy concentrations with human achievable exposures, facilitating more accurate dose selection for preclinical-to-clinical translation compared to structurally similar compounds lacking human PK characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR-12 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.